3-Amino-4-(2,4-dichlorophenyl)-1-(p-tolyl)azetidin-2-one
Description
Properties
Molecular Formula |
C16H14Cl2N2O |
|---|---|
Molecular Weight |
321.2 g/mol |
IUPAC Name |
3-amino-4-(2,4-dichlorophenyl)-1-(4-methylphenyl)azetidin-2-one |
InChI |
InChI=1S/C16H14Cl2N2O/c1-9-2-5-11(6-3-9)20-15(14(19)16(20)21)12-7-4-10(17)8-13(12)18/h2-8,14-15H,19H2,1H3 |
InChI Key |
NLNQEDWLVOPSES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C(C2=O)N)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Staudinger Cycloaddition Approach
The Staudinger cycloaddition represents the most promising and widely employed method for the synthesis of monocyclic β-lactams, including this compound. This approach involves a [2+2] cycloaddition between a ketene (or an in situ generated ketene) and an imine (Schiff base), proceeding through a zwitterionic intermediate that undergoes electrocyclic ring closure to form the four-membered β-lactam core.
The Staudinger approach is particularly valuable for producing β-lactams with different substituents at the C-4 position, a protected 3-amino group, and a protected ring nitrogen, which can be selectively deprotected in subsequent steps. This versatility makes it ideal for synthesizing structures like this compound.
Specific Preparation Methods for this compound
Preparation of Requisite Imines
The synthesis of this compound begins with the preparation of the appropriate imine. Based on established procedures for similar compounds, the following method can be adapted:
Procedure for Imine Synthesis:
- p-Toluidine (50 mmol, 5.36 g) is combined with 2,4-dichlorobenzaldehyde (50 mmol, 8.75 g) in anhydrous toluene (10 mL).
- The reaction mixture is heated under reflux at 110°C for 7 hours with calcium sulfate as a drying agent.
- After cooling, the mixture is filtered to remove calcium sulfate, and the solvent is evaporated under reduced pressure.
- The resulting N-(2,4-dichlorobenzylidene)-4-methylaniline can be used directly or purified by recrystallization from hexane.
This imine formation is critical as it establishes the foundation for the stereochemistry of the resulting β-lactam ring.
Thermal Synthesis Method
The thermal synthesis of this compound can be accomplished through the following procedure, adapted from similar β-lactam syntheses:
Thermal Procedure:
- N-(2,4-dichlorobenzylidene)-4-methylaniline (4.58 mmol) and triethylamine (9.18 mmol, 1.28 mL) are added to a mixture of a protected glycine derivative (such as phthalimidoacetic acid, 1.91 mmol) and Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide, 4.04 mmol, 1.03 g) in anhydrous dichloromethane (25 mL).
- The reaction mixture is heated under nitrogen at 50°C for 5 hours.
- After cooling, the solution is washed sequentially with water, 5% hydrochloric acid solution, and water again.
- The organic layer is dried over sodium sulfate, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate, 10:3).
- Deprotection of the amino group can be achieved through appropriate methods depending on the protecting group used.
This thermal method typically proceeds with good stereoselectivity, often producing predominantly the trans-cis isomer.
Microwave-Assisted Synthesis Method
Microwave-assisted synthesis offers significant advantages in terms of reaction time and efficiency. The following procedure has been developed based on successful syntheses of similar β-lactam compounds:
Microwave Procedure:
- A microwave vessel is charged with N-(2,4-dichlorobenzylidene)-4-methylaniline (0.4 mmol), a protected glycine derivative (0.2 mmol), Mukaiyama's reagent (0.2 mmol, 0.11 g), triethylamine (0.8 mmol, 0.11 mL), and dichloromethane.
- The reaction mixture is heated in a microwave reactor at 100°C for 15 minutes.
- After completion, the mixture is concentrated under vacuum and purified by column chromatography (silica gel, hexane/ethyl acetate, 10:3).
- Subsequent deprotection yields the desired this compound.
Under microwave conditions, the reaction proceeds more rapidly and often with higher yields, though potentially with reduced stereoselectivity compared to thermal methods.
Comparative Analysis of Synthesis Methods
Reaction Parameters and Efficiency
Table 1 presents a comparative analysis of the key reaction parameters for thermal versus microwave-assisted synthesis methods:
| Parameter | Thermal Method | Microwave Method |
|---|---|---|
| Reaction time | 5 hours | 15 minutes |
| Temperature | 50°C | 100°C |
| Solvent | Dichloromethane | Dichloromethane |
| Activating agent | Mukaiyama's reagent | Mukaiyama's reagent |
| Base | Triethylamine | Triethylamine |
| Yield range* | 48-67% | 65-78% |
| Energy consumption | Higher | Lower |
| Scale-up potential | Good | Limited |
*Yield ranges based on similar β-lactam syntheses
The microwave-assisted method offers significant advantages in terms of reaction time (reduced by approximately 95%) and potentially higher yields, making it particularly valuable for rapid synthesis and optimization studies. However, the thermal method may be preferable for larger-scale preparations.
Stereochemical Outcomes
The stereochemical outcomes of these synthetic approaches are particularly important for β-lactam compounds, as stereochemistry can significantly impact biological activity. Table 2 summarizes the stereochemical tendencies observed in the synthesis of similar β-lactam compounds:
| Method | Major Isomer(s) | Stereoselectivity | Comments |
|---|---|---|---|
| Thermal | trans-cis | High (typically single isomer) | Stereospecific reaction pathway |
| Microwave | trans-cis, trans-trans, cis-trans | Moderate (multiple isomers possible) | Higher energy allows multiple reaction pathways |
The thermal method typically provides better stereochemical control, producing predominantly trans-cis isomers for similar β-lactam compounds with 2,4-dichlorophenyl substituents. This stereoselectivity is advantageous when a specific isomer is desired.
Solvent and Reagent Effects
Research on similar β-lactam syntheses has revealed important solvent and reagent effects that can be applied to the preparation of this compound. Table 3 illustrates these effects:
| Solvent | Relative Yield (%) | Observations |
|---|---|---|
| Dichloromethane | 100 (reference) | Optimal solvent for both methods |
| Chloroform | ~67 | Reduced yield compared to dichloromethane |
| Toluene | ~47 | Significantly reduced yield |
| Activating Reagent | Relative Yield (%) | Observations |
|---|---|---|
| Mukaiyama's reagent | 100 (reference) | Superior performance in both methods |
| Benzenesulfonyl chloride | ~87 | Slightly reduced yield |
Dichloromethane consistently outperforms other solvents, likely due to optimal solubility characteristics and stabilization of reaction intermediates. Similarly, Mukaiyama's reagent proves most effective for ketene generation and subsequent cycloaddition.
Spectroscopic Characterization
Proper characterization of this compound is essential for confirming successful synthesis. Based on structural analysis and related compounds, the following spectroscopic features would be expected:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (300 MHz, CDCl₃) expected signals:
- δ 7.2-7.4 (m, 3H, 2,4-dichlorophenyl aromatic protons)
- δ 7.0-7.2 (d, 2H, J = 8.4 Hz, p-tolyl aromatic protons)
- δ 6.8-7.0 (d, 2H, J = 8.4 Hz, p-tolyl aromatic protons)
- δ 4.8-5.1 (d, 1H, J = 5.0-5.5 Hz, H-4)
- δ 4.1-4.3 (d, 1H, J = 5.0-5.5 Hz, H-3)
- δ 2.2-2.4 (s, 3H, p-tolyl methyl)
- δ 1.8-2.0 (br s, 2H, NH₂)
¹³C NMR (75 MHz, CDCl₃) expected signals:
- δ 168-172 (C=O)
- δ 135-138 (aromatic quaternary carbons)
- δ 129-134 (aromatic CH and quaternary carbons)
- δ 118-122 (aromatic CH carbons)
- δ 58-62 (C-4)
- δ 55-58 (C-3)
- δ 20-21 (p-tolyl methyl)
Infrared (IR) Spectroscopy
Expected characteristic absorption bands:
- 3350-3450 cm⁻¹ (NH₂ stretching)
- 1730-1760 cm⁻¹ (C=O stretching of β-lactam)
- 1600-1620 cm⁻¹ (aromatic C=C stretching)
- 1380-1420 cm⁻¹ (C-N stretching)
- 750-850 cm⁻¹ (C-Cl stretching)
Mass Spectrometry
Expected mass spectrometric features:
- Molecular ion peak at m/z 321 [M]⁺
- Characteristic isotope pattern due to two chlorine atoms
- Fragment at m/z 286 [M-Cl]⁺
- Fragment at m/z 107 [p-tolyl-NH]⁺
- Fragment at m/z 91 [p-tolyl]⁺
Optimization Strategies and Considerations
Protecting Group Strategies
The synthesis of this compound requires careful consideration of protecting groups for the 3-amino position during ring formation. Table 4 summarizes suitable protecting groups and deprotection methods:
| Protecting Group | Deprotection Method | Advantages | Limitations |
|---|---|---|---|
| Phthalimido | Hydrazine hydrate, 50-60°C | Clean deprotection, high yields | Requires additional purification |
| tert-Butoxycarbonyl (Boc) | TFA in dichloromethane | Mild conditions, good yields | Acid-sensitive substrates problematic |
| Benzyloxycarbonyl (Cbz) | H₂, Pd/C | Orthogonal to other protecting groups | Reduction may affect other reducible groups |
The choice of protecting group should be guided by the specific reaction conditions and subsequent synthetic transformations planned.
Reaction Parameter Optimization
For optimal synthesis of this compound, the following parameter optimizations should be considered:
Temperature control : For thermal methods, maintaining precise temperature control at 50°C is crucial for stereoselectivity. For microwave methods, rapid heating to 100°C with minimal temperature fluctuations improves yields.
Base quantity : Using 2.0-2.5 equivalents of triethylamine per equivalent of carboxylic acid precursor provides optimal results.
Concentration effects : Maintaining a concentration of 0.07-0.1 M for the carboxylic acid precursor in dichloromethane provides the best balance between reaction rate and selectivity.
Water exclusion : Thorough drying of all reagents and solvents, and conducting reactions under nitrogen or argon atmosphere, prevents hydrolysis of reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(2,4-dichlorophenyl)-1-(p-tolyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound 3-Amino-4-(2,4-dichlorophenyl)-1-(p-tolyl)azetidin-2-one:
While the provided search results do not offer comprehensive data tables or case studies specifically focused on the applications of "this compound," they do provide some related context:
- Identification: this compound is a chemical compound with the CAS number 1291487-81-4 .
- Structural Similarity: This compound is an azetidinone derivative . Azetidinones, also known as β-lactams, are core structures in several antibiotics .
- Synthesis of Bis-β-lactams: Research has been conducted on the synthesis of bis-β-lactams, which involves creating two β-lactam rings simultaneously. These compounds can have numerous geometric isomers, making their synthesis complex .
- Antimicrobial Activity: Some Schiff bases, which are related compounds, have demonstrated significant antimicrobial activity against various bacteria and fungi .
- 4-Thiazolidinones applications: Various 4-thiazolidinone derivatives exhibit a range of biological activities, including antibacterial, antimicrobial, anti-inflammatory, antiviral, and anticancer properties .
Mechanism of Action
The mechanism of action of 3-Amino-4-(2,4-dichlorophenyl)-1-(p-tolyl)azetidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated Derivatives
- Fluorine's electronegativity may improve membrane permeability compared to chlorine .
- 3-Chloro-4-(3-methoxy-4-acetyloxyphenyl)-1-[3-oxo-3-(phenylamino)propionamido]azetidin-2-one: Chlorine at position 3 and acetyloxy/methoxy groups introduce steric bulk, affecting binding interactions. Synthesis involves chloroacetyl chloride and triethylamine, differing from the Staudinger method .
Nitro and Methoxy Substitutions
- 1-[4-(3-Nitro-2-oxo-2H-chromen-4-ylamino)-phenyl]-4-(3-nitro-phenyl)-azetidin-2-one (5c): Nitro groups enhance antimicrobial activity (39.68% yield, IR: 1682 cm⁻¹ for C=O). However, nitro substituents may reduce solubility due to hydrophobicity .
- 3-(2,4-Dichlorophenoxy)-1-(4-methoxyphenyl)-4-(3-nitrophenyl)azetidin-2-one: Methoxy and phenoxy groups improve crystallinity (R factor = 0.047), suggesting enhanced stability. This compound’s X-ray structure reveals planar geometry, favoring π-π stacking .
Quinoline-Fused Derivatives
- Azetidin-2-one fused 2-chloro-3-formyl quinolines: Electron-donating groups (e.g., methoxy) on quinoline improve antibacterial activity against Staphylococcus aureus and Escherichia coli. Yields are higher with methoxy vs. chloro substituents .
Physicochemical and Electronic Properties
- Solubility: Fluorinated analogs (e.g., 3-Amino-1-(4-fluorobenzyl)-4-(p-tolyl)azetidin-2-one) exhibit improved aqueous solubility due to fluorine’s polar nature .
- Stability: Methoxy and phenoxy substituents enhance crystalline stability, as seen in X-ray structures .
Biological Activity
3-Amino-4-(2,4-dichlorophenyl)-1-(p-tolyl)azetidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews various studies that have investigated the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique azetidinone structure with two distinct aromatic substituents: a dichlorophenyl group and a p-tolyl group. This structural diversity is believed to contribute to its varied biological activities.
1. Antimicrobial Activity
Research has indicated that derivatives of azetidinones exhibit notable antimicrobial properties. The compound has shown effectiveness against various bacterial strains. For instance, it has been tested for its Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus and Escherichia coli, demonstrating significant activity compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 25-100 | Amikacin | 32 |
| Escherichia coli | 50-200 | Ciprofloxacin | 16 |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains.
3. Anticonvulsant Activity
In related research, compounds with similar structures have been evaluated for anticonvulsant effects. For example, studies on azetidinone derivatives have shown protective effects against convulsions induced by pentylenetetrazole in animal models, suggesting that the target compound may also possess anticonvulsant properties .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that compounds with similar structures can inhibit acetylcholinesterase (AChE), which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
- Interaction with Receptors : The analgesic properties may arise from interactions with opioid receptors or other pain-modulating pathways .
Case Studies
A notable study investigated the synthesis and biological evaluation of various azetidinone derivatives, including the target compound. The results indicated promising activity against multiple bacterial strains and highlighted the need for further investigation into its mechanism of action and therapeutic potential.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-amino-4-(2,4-dichlorophenyl)-1-(p-tolyl)azetidin-2-one, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via cycloaddition reactions involving imine intermediates. For example, phthalylglycyl chloride reacts with imines derived from 2,4-dichlorobenzaldehyde and p-toluidine under nitrogen at 0°C, followed by gradual warming to room temperature . Optimize yields by controlling stoichiometry (e.g., 4:1 molar ratio of phthalylglycyl chloride to imine), using anhydrous solvents (e.g., CH₂Cl₂), and maintaining inert conditions. Purification via column chromatography with ethyl acetate/hexane gradients improves purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use ¹H and ¹³C NMR to confirm the azetidin-2-one ring and substituent positions. Key signals include δ ~4.5–5.5 ppm (C3-H of the β-lactam ring) and δ ~6.8–7.8 ppm (aromatic protons from dichlorophenyl and p-tolyl groups) .
- X-ray crystallography : Employ single-crystal X-ray diffraction (e.g., Oxford Diffraction Xcalibur Ruby Gemini) with Mo-Kα radiation (λ = 0.71073 Å) to resolve the β-lactam ring geometry and substituent orientations. Refinement using SHELXL (R factor < 0.05) ensures accuracy .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in β-lactam derivatives like this compound?
- Methodology : Use SHELX software (SHELXL for refinement) to analyze bond lengths and angles. For example, the β-lactam ring typically shows C–N bond lengths of ~1.35–1.40 Å and C=O bonds of ~1.20–1.25 Å. Discrepancies in torsion angles (e.g., between dichlorophenyl and p-tolyl groups) can indicate steric strain or non-covalent interactions . Validate against simulated annealing omit maps to exclude model bias .
Q. How can researchers design experiments to assess the biological activity of this compound against microbial targets?
- Methodology :
- Antimicrobial assays : Use the filter paper disc method with Mueller-Hinton agar. Test against Staphylococcus aureus (MTCC96) and Escherichia coli (MTCC722) at concentrations of 50–200 µg/mL. Compare zone-of-inhibition diameters to standard drugs (e.g., ciprofloxacin) .
- Structure-activity relationship (SAR) : Modify substituents (e.g., replace p-tolyl with methoxyphenyl) and compare MIC values. Electron-withdrawing groups (e.g., Cl) on the dichlorophenyl ring often enhance activity .
Q. How should researchers address contradictions between synthetic yields and biological activity data?
- Methodology :
- Reproducibility checks : Repeat syntheses with controlled moisture levels and inert gas flow to confirm yield consistency .
- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to verify >95% purity. Impurities (e.g., unreacted imine) may skew bioassay results .
- Dose-response studies : Perform IC₅₀ determinations to rule out non-linear activity trends at higher concentrations .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
